2-(2-Methyl-3-nitrophenyl)oxirane, also known as 2-(3-nitrophenyl)oxirane, is a cyclic ether characterized by a three-membered ring structure consisting of two carbon atoms and one oxygen atom. The compound features a nitro group and a methyl group attached to a phenyl ring, which significantly influences its chemical behavior and reactivity. With a molecular formula of and a molecular weight of approximately 165.15 g/mol, it falls under the category of epoxides, which are known for their strained ring structure that makes them reactive intermediates in organic synthesis .
Several methods have been developed for synthesizing 2-(2-Methyl-3-nitrophenyl)oxirane:
2-(2-Methyl-3-nitrophenyl)oxirane has several notable applications:
Research on interaction studies involving 2-(2-Methyl-3-nitrophenyl)oxirane is limited but indicates that its reactivity with nucleophiles can lead to diverse products depending on the specific conditions and reactants used. The pH and environmental factors play significant roles in influencing these interactions . Further studies are needed to elucidate the detailed mechanisms and potential therapeutic applications.
Several compounds share structural similarities with 2-(2-Methyl-3-nitrophenyl)oxirane, each exhibiting unique properties due to variations in substituents on the phenyl ring:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-(2-Nitrophenyl)oxirane | Nitro group in ortho position | Different reactivity profile compared to meta-substituted |
| 2-(4-Nitrophenyl)oxirane | Nitro group in para position | Affects electronic distribution and reactivity |
| 2-(3-Chlorophenyl)oxirane | Chlorine substituent instead of nitro | Exhibits different chemical behavior due to halogen effects |
| 2-(Methyl(3-nitrophenyl)amino)ethanol | Amino group addition | Shows distinct biological activity due to amino functionality |
These comparisons highlight how slight modifications in substituent positions or types can lead to significant differences in chemical behavior and potential applications.
The Darzens condensation remains a cornerstone for synthesizing epoxides with precise stereochemical outcomes. For 2-(2-Methyl-3-nitrophenyl)oxirane, the reaction typically involves α-halosulfones and nitrobenzaldehyde derivatives under strongly basic conditions. A seminal study demonstrated that chloromethyl p-tolyl sulfone reacts with aromatic aldehydes in the presence of potassium tert-butoxide to yield trans-epoxides with >90% selectivity. The steric bulk of the base plays a critical role: sodium methoxide in methanol resulted in only 20% epoxide yield, whereas potassium tert-butoxide in a tert-butyl alcohol/ether (2:1) mixture achieved 95% efficiency.
Mechanistic Insights:
The trans stereochemistry arises from the anti-periplanar geometry required for the SN2 transition state. Computational studies corroborate that electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the epoxide ring, favoring nucleophilic attack at the less substituted carbon.
Acid-catalyzed rearrangements of epoxides offer a pathway to complex heterocycles. For 2-(2-Methyl-3-nitrophenyl)oxirane, protonation of the epoxide oxygen initiates ring-opening, forming a carbocation stabilized by resonance with the nitro group. This intermediate undergoes nucleophilic trapping or further rearrangement to yield products like oxalamides.
Key Observations:
A comparative study of 2-(4-Methoxyphenyl)-3-methyloxirane revealed slower rearrangement kinetics due to destabilization of the carbocation intermediate, underscoring the nitro group’s electronic influence.
Regioselectivity in epoxidation reactions is governed by solvent polarity, catalyst architecture, and substrate electronic effects. For non-heme iron catalysts, steric encumbrance and ligand field effects dictate reaction pathways. The [FeIV(2PyN2Q)(O)]2+ complex, featuring a bulky quinoline-pyridine ligand, promotes epoxidation of styrene derivatives with 85% trans selectivity, whereas less hindered catalysts favor cis products.
Catalyst Design Principles:
Enzymatic systems, such as the engineered VrEH2M263N epoxide hydrolase, achieve enantioconvergent hydrolysis of racemic epoxides with 97% enantiomeric excess (ee), enabling scalable synthesis of chiral intermediates.
Density functional theory (DFT) studies reveal that ligand-induced distortions in non-heme iron-oxo complexes modulate orbital energetics and reaction barriers. For [FeIV(2PyN2Q)(O)]2+, the quinoline ligand induces a ferryl bend, destabilizing the σxz and πyz orbitals and reducing the quintet-triplet energy gap to <5 kcal/mol. This small gap facilitates intersystem crossing, enhancing oxygen-atom transfer (OAT) reactivity.
Hammett Analysis:A linear free-energy relationship (ρ = +1.2) for substituted styrenes indicates a rate-limiting step dominated by inductive electron withdrawal. Meta-substituents (e.g., nitro) accelerate epoxidation by stabilizing partial positive charge development in the transition state.